6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride
Description
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a synthetic small molecule featuring a bicyclic imidazo[1,2-a]pyridine core. The compound is substituted with:
- A thiophen-2-yl group at position 2 of the imidazo[1,2-a]pyridine ring, contributing π-π stacking interactions in biological targets.
- A 6-methyl group on the pyridine moiety, enhancing lipophilicity and metabolic stability.
- A 2-methylphenylamino group at position 3, which modulates electronic and steric properties for receptor binding.
- A hydrochloride salt to improve aqueous solubility.
Properties
Molecular Formula |
C19H18ClN3S |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C19H17N3S.ClH/c1-13-9-10-17-21-18(16-8-5-11-23-16)19(22(17)12-13)20-15-7-4-3-6-14(15)2;/h3-12,20H,1-2H3;1H |
InChI Key |
MXAQKBKBGXPRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=CS4)C=C1.Cl |
Origin of Product |
United States |
Biological Activity
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features an imidazo[1,2-a]pyridine core fused with a thiophene ring and a methylphenyl substituent, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C19H18ClN3S
- CAS Number : 1803610-70-9
- Chemical Structure :
Biological Activity
Research indicates that 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exhibits significant biological activity, particularly as a potential inhibitor of various kinases involved in critical cellular processes. This property suggests its utility in treating diseases such as cancer and autoimmune disorders.
The compound's unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, although further research is required to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
The following table compares 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | Contains thiophene and imidazo[1,2-a]pyridine | Lacks methyl substitution on nitrogen |
| 6-Methyl-N-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-amine | Similar imidazo structure but different phenyl substitution | Different aromatic substitution pattern |
| 5-Methyl-N-(methylphenyl)-imidazo[1,2-b]pyridazine | Contains imidazo[1,2-b]pyridazine instead of pyridine | Different heterocyclic framework |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance:
- Inhibition of Kinases : Initial findings suggest that the compound may effectively inhibit certain kinases implicated in tumor growth. This activity was evaluated using various cellular assays, demonstrating significant inhibition at micromolar concentrations.
- Antimicrobial Properties : The compound was also assessed for its antimicrobial activity against various bacterial strains. Results indicated promising activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Assessment : In vitro cytotoxicity studies conducted on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity levels, indicating its potential for therapeutic use without significant side effects.
Future Directions
Ongoing research aims to further explore the pharmacological profile of 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride. Key areas of focus include:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to support clinical development.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity against specific targets.
Scientific Research Applications
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a thiophene ring and a methylphenyl substituent. It has gained attention in medicinal chemistry for its various biological activities and potential therapeutic uses. The presence of nitrogen and sulfur atoms in its structure gives it unique chemical properties, making it a subject of interest for further research and development.
Potential Applications
- Kinase Inhibition: Research indicates that 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine shows promise as a potential inhibitor of certain kinases, which are crucial in various cellular processes. This property suggests its potential in treating diseases such as cancer and autoimmune disorders.
- Interaction with Biological Targets: Studies on the interactions of 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine with biological targets are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in disease pathways. Further research is needed to fully elucidate these interactions and understand their implications for therapeutic use.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | Contains thiophene and imidazo[1,2-a]pyridine | Lacks methyl substitution on nitrogen |
| 6-Methyl-N-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-amine | Similar imidazo structure but different phenyl substitution | Different aromatic substitution pattern |
| 5-Methyl-N-(methylphenyl)-imidazo[1,2-b]pyridazine | Contains imidazo[1,2-b]pyridazine instead of pyridine | Different heterocyclic framework |
| 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine | Imidazo[1,2-a]pyridine framework with methyl and thiophene groups | The combination of the imidazo[1,2-a]pyridine framework with both methyl and thiophene groups provides distinct chemical and biological properties not found in similar compounds. |
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities
Key Comparative Insights
Substituent Effects on Bioactivity: Thiophene vs. Pyridine/Aryl Groups: The thiophene moiety in the target compound enhances π-π interactions compared to pyridinyl or phenyl groups in analogs like and . This is critical for kinase binding . Position 6 Modifications: The 6-methyl group in the target compound improves metabolic stability relative to the 6-chloro substituent in , which may confer toxicity risks. Amino Group Variations: The 2-methylphenylamino group balances steric hindrance and lipophilicity, contrasting with the tert-butyl group in (bulkier) or the dimethylamino group in (more polar).
Pharmacokinetic and ADMET Properties: The hydrochloride salt in the target compound enhances solubility compared to non-salt analogs (e.g., ). Schiff base derivatives like exhibit superior VEGFR-2 inhibition but may suffer from hydrolytic instability.
Target Selectivity :
- The target compound’s thiophene and methylphenyl groups likely confer selectivity for Aurora A/STK1 kinases , whereas COX-2 inhibitors (e.g., ) prioritize sulfonyl or morpholine substituents .
Preparation Methods
Iodine-Catalyzed Cyclization in Aqueous Media
A prominent method involves iodine-mediated cyclization of 6-methyl-2-aminopyridine with 2-(thiophen-2-yl)acetophenone derivatives. Under aqueous conditions, iodine (20 mol%) facilitates dehydrogenative cyclocondensation at 40–80°C, forming the imidazo[1,2-a]pyridine scaffold. This approach achieves yields of 85–92% for analogous compounds. Key steps include:
Copper-Catalyzed Domino A³-Coupling
Copper sulfate (10 mol%) and sodium ascorbate enable a domino aldehyde-amine-alkyne (A³) coupling. For this compound:
- Components : 6-Methyl-2-aminopyridine, 2-thiophenecarboxaldehyde, 2-methylphenylacetylene.
- Conditions : MeOH/THF (1:1), 50°C, 6–16 h.
- Yield : 78–87% for similar substrates.
- Mechanism : Formation of propargylamine intermediate followed by cyclization.
Multicomponent Reaction (MCR) Approaches
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction constructs the imidazo[1,2-a]pyridine core in one pot:
Ultrasound-Assisted Iodine Catalysis
Ultrasound irradiation enhances reaction efficiency:
Post-Functionalization and N-Substitution
Buchwald-Hartwig Amination
For introducing the N-(2-methylphenyl) group post-cyclization:
Reductive Amination
Alternative N-alkylation using 2-methylbenzaldehyde:
- Procedure :
- Yield : 70–75%.
Hydrochloride Salt Formation
The free base is converted to hydrochloride via:
- Acid Treatment : Free base (1 eq) dissolved in EtOAc, treated with HCl (2 eq, 4M in dioxane), stirred 1 h.
- Precipitation : Salt precipitates, filtered, washed with cold EtOAc.
- Purity : >99% (HPLC).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Thiophene orientation at position 2 requires careful control of cyclization kinetics.
- Byproducts : N-Alkylation side products minimized using excess 2-methylphenyl reagents.
- Purification : Silica gel chromatography (ethyl acetate/petroleum ether, 1:4) resolves regioisomers.
Environmental and Industrial Viability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
